molecular formula C18H20N2O5S2 B4767291 diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate

diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate

Cat. No. B4767291
M. Wt: 408.5 g/mol
InChI Key: JDZRBLCKZMCZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate, also known as TAK-659, is a small molecule inhibitor that has been the subject of much scientific research due to its potential as a therapeutic agent. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the pathogenesis of various autoimmune diseases and B-cell malignancies.

Mechanism of Action

Diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate inhibits BTK by binding to its active site, which prevents the phosphorylation of downstream targets involved in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival. In addition, diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases. These findings suggest that diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate may have therapeutic potential for the treatment of both B-cell malignancies and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate is its potency as a BTK inhibitor, which allows for the inhibition of B-cell receptor signaling at low concentrations. In addition, diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate has been shown to have a favorable safety profile in preclinical studies, suggesting that it may be well-tolerated in humans. However, one limitation of diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate is its specificity for BTK, which may limit its efficacy in certain types of B-cell malignancies that are not dependent on BTK signaling.

Future Directions

For research on diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate include the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. In addition, further studies are needed to determine the optimal dosing and treatment regimens for diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate, as well as its potential for combination therapy with other agents. Finally, additional research is needed to identify biomarkers that can predict response to diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate and to better understand the mechanisms of resistance to BTK inhibitors.

Scientific Research Applications

Diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate has been extensively studied for its potential as a therapeutic agent for various autoimmune diseases and B-cell malignancies. Preclinical studies have shown that diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate is a potent inhibitor of BTK, which is involved in B-cell receptor signaling and the survival of B-cell malignancies. In addition, diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate has been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell malignancies. These findings suggest that diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate may have therapeutic potential for the treatment of B-cell malignancies.

properties

IUPAC Name

diethyl 3-methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-4-24-17(22)14-11(3)15(18(23)25-5-2)27-16(14)20-12(21)10-26-13-8-6-7-9-19-13/h6-9H,4-5,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZRBLCKZMCZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-methyl-5-{[(pyridin-2-ylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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